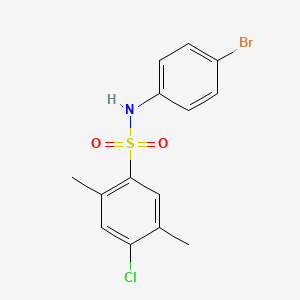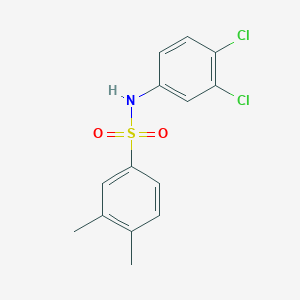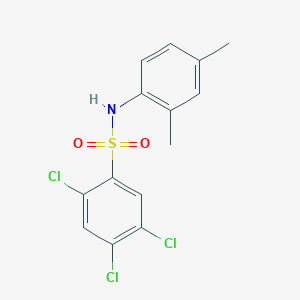
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been extensively studied in scientific research. It is a potent inhibitor of chloride channels and has been used to study the function of these channels in various physiological and pathological processes.
科学的研究の応用
DIDS has been widely used in scientific research to study the function of chloride channels in various physiological and pathological processes. It has been used to investigate the role of chloride channels in cell volume regulation, apoptosis, and cancer cell migration. DIDS has also been used to study the function of chloride channels in the respiratory, digestive, and nervous systems.
作用機序
DIDS acts as a potent inhibitor of chloride channels by binding to specific sites on the channel protein. It blocks the movement of chloride ions across the cell membrane, thereby disrupting the normal function of the channel. DIDS has been shown to inhibit both voltage-gated and ligand-gated chloride channels.
Biochemical and Physiological Effects:
DIDS has a number of biochemical and physiological effects, depending on the specific chloride channel that it inhibits. In general, it disrupts the normal flow of chloride ions across the cell membrane, which can lead to changes in cell volume, pH, and membrane potential. DIDS has also been shown to inhibit cell migration and induce apoptosis in cancer cells.
実験室実験の利点と制限
DIDS is a potent and specific inhibitor of chloride channels, making it a valuable tool for studying the function of these channels in various physiological and pathological processes. However, it is important to note that DIDS can have off-target effects on other ion channels and transporters, which can complicate data interpretation. Additionally, DIDS has a relatively short half-life in vivo, which can limit its usefulness in certain experiments.
将来の方向性
There are many possible future directions for research on DIDS and chloride channels. One area of interest is the development of more specific and potent inhibitors of chloride channels, which could be used to study the function of these channels in greater detail. Another area of interest is the role of chloride channels in cancer progression and metastasis, and the potential for chloride channel inhibitors like DIDS to be used as anti-cancer drugs. Finally, there is a need for more research on the physiological and pathological functions of specific chloride channels in different tissues and organs.
合成法
DIDS can be synthesized by reacting 3,5-dichloroaniline with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DIDS as a white crystalline solid with a melting point of 180-182°C.
特性
IUPAC Name |
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-4-6-15(7-5-11)22(20,21)19-14-9-12(17)8-13(18)10-14/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUURTRPXSALJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7463340.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine](/img/structure/B7463342.png)
![Methyl 2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]benzoate](/img/structure/B7463348.png)
![3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B7463360.png)
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7463375.png)
![4-[2-[2-[[1-(Difluoromethyl)imidazol-2-yl]methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide](/img/structure/B7463378.png)
![5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)
![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)


![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)


